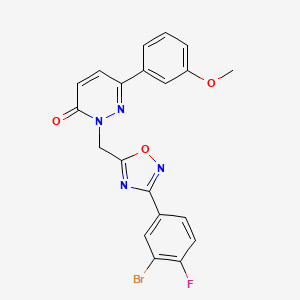
2-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H14BrFN4O3 and its molecular weight is 457.259. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a derivative of pyridazine and oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential anticancer properties, mechanisms of action, and comparative analysis with other compounds in the same class.
- Molecular Formula : C12H9BrFN5O4
- Molecular Weight : 386.13 g/mol
- CAS Number : 1204669-64-6
Biological Activity Overview
Compounds containing oxadiazole and pyridazine moieties have been extensively studied for their biological activities, particularly in cancer research. The specific compound under review exhibits several promising biological activities:
-
Anticancer Activity :
- Studies indicate that oxadiazole derivatives often show significant anticancer effects across various cancer cell lines. For instance, related compounds have demonstrated high potency against breast cancer (T-47D), leukemia (K-562), and melanoma (MDA-MB-435) cell lines with inhibition rates exceeding 80% in some cases .
- In vitro tests have shown that similar oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways such as EGFR and Src .
-
Mechanisms of Action :
- The anticancer activity is primarily attributed to the ability of these compounds to inhibit critical enzymes involved in tumor progression. For example, they exhibit inhibitory effects on histone deacetylases (HDACs), which play a role in cancer cell proliferation .
- Molecular docking studies suggest strong binding affinities to target proteins involved in cancer pathways, indicating potential for development as therapeutic agents .
Comparative Analysis with Other Compounds
The following table summarizes the biological activities of selected oxadiazole derivatives compared to the compound of interest:
| Compound Name | Cell Line Tested | % Inhibition | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | T-47D | 90.47% | 0.67 | |
| Compound B | K-562 | 81.58% | 0.80 | |
| Compound C | MDA-MB-435 | 84.32% | 0.87 | |
| This compound | Various | TBD | TBD | TBD |
Case Studies
Recent studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:
- Study on Anticancer Efficacy : A study conducted on a series of oxadiazole derivatives showed that certain compounds significantly inhibited tumor growth in xenograft models, reinforcing their potential as therapeutic agents .
- Mechanistic Insights : Research published in PubMed Central detailed how specific oxadiazole compounds could inhibit key cancer pathways, leading to reduced tumor viability and enhanced apoptosis in cultured cells .
特性
IUPAC Name |
2-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(3-methoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrFN4O3/c1-28-14-4-2-3-12(9-14)17-7-8-19(27)26(24-17)11-18-23-20(25-29-18)13-5-6-16(22)15(21)10-13/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLTTXCXQOLRKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=C(C=C4)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrFN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














